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Compound Name:
(2-(Methylamino)pyrimidin-5-

yl)boronic acid

Cat. No.: B1393659 Get Quote

An In-depth Technical Guide to (2-(Methylamino)pyrimidin-5-yl)boronic acid

Introduction
(2-(Methylamino)pyrimidin-5-yl)boronic acid is a specialized heterocyclic building block of

significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine

core is a privileged scaffold found in numerous biologically active compounds, including a wide

range of kinase inhibitors and other targeted therapeutics.[1] This guide provides an in-depth

analysis of this reagent, covering its physicochemical properties, synthetic considerations, core

applications, and detailed experimental protocols. As a bifunctional molecule, featuring both a

versatile boronic acid handle for cross-coupling and a decorated pyrimidine ring, it serves as a

critical intermediate for the synthesis of complex molecular architectures aimed at challenging

biological targets such as oncogenic KRAS proteins.[2][3][4]

The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-

Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C

bonds.[1][5] This guide is intended for scientists and drug development professionals, offering

field-proven insights into leveraging this reagent to accelerate discovery programs.

Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its successful application

in synthesis. The key characteristics of (2-(Methylamino)pyrimidin-5-yl)boronic acid are
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summarized below.

Property Value Reference

CAS Number 1033745-26-4 [6]

Molecular Formula C₅H₈BN₃O₂

Molecular Weight 152.94 g/mol N/A

Appearance Solid

Purity Typically ≥98% [6]

InChI Key
KZFJQCSGYDFCRC-

UHFFFAOYSA-N

InChI

1S/C5H8BN3O2/c1-7-5-8-2-

4(3-9-5)6(10)11/h2-3,10-

11H,1H3,(H,7,8,9)

Synthesis and Mechanistic Considerations
While specific, scaled-up manufacturing routes are proprietary, a plausible and commonly

employed strategy for the synthesis of heteroaryl boronic acids involves a lithium-halogen

exchange followed by borylation.[7] This approach offers a reliable pathway from a readily

available halogenated pyrimidine precursor.

Plausible Synthetic Pathway:

The synthesis would likely commence with 5-bromo-2-(methylamino)pyrimidine. This precursor

undergoes a lithium-halogen exchange at low temperature (typically -78 °C) using an

organolithium reagent such as n-butyllithium. The resulting highly reactive pyrimidyl-lithium

intermediate is then quenched with a trialkyl borate, like triisopropyl borate, to form a boronate

ester. The final step is a careful acidic workup to hydrolyze the ester, yielding the target boronic

acid.
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Plausible Synthesis of (2-(Methylamino)pyrimidin-5-yl)boronic acid

5-Bromo-2-(methylamino)pyrimidine Pyrimidyl-lithium Intermediate

1. n-BuLi, THF
-78 °C Boronate Ester2. B(O-iPr)₃ (2-(Methylamino)pyrimidin-5-yl)boronic acid3. Acidic Workup (e.g., HCl)

Click to download full resolution via product page

Caption: Plausible synthetic route via lithium-halogen exchange.

Core Applications in Drug Discovery
The true value of (2-(Methylamino)pyrimidin-5-yl)boronic acid is realized in its role as a

strategic building block for creating novel therapeutics, particularly in oncology.

Synthesis of KRAS Inhibitors
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, including

pancreatic, lung, and colorectal cancers.[3][4] The development of direct inhibitors, especially

for the G12C and G12D mutations, has become a major focus of modern cancer research.[2]

[8] The pyrimidine scaffold is a key component in many novel KRAS inhibitors, where it often

forms critical interactions within the protein's binding pocket.[4][9] This boronic acid provides an

efficient means to install the 2-(methylamino)pyrimidine moiety, enabling the rapid generation of

compound libraries for structure-activity relationship (SAR) studies.

General Kinase and Enzyme Inhibition
Beyond KRAS, the pyrimidine core is a versatile pharmacophore for targeting a wide range of

enzymes. Boronic acids themselves can act as inhibitors by forming reversible covalent bonds

with active site serine residues.[10] More commonly, this reagent is used in Suzuki-Miyaura

couplings to build larger molecules that target enzymes like VCP/p97, which is implicated in

protein homeostasis and is a target in multiple myeloma.[11] The ability to systematically

modify molecules by coupling this boronic acid with various aryl or heteroaryl halides is a

powerful tool for optimizing potency and selectivity.[12]
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Experimental Protocol: Suzuki-Miyaura Cross-
Coupling
The following protocol provides a robust, field-tested methodology for the Suzuki-Miyaura

coupling of (2-(Methylamino)pyrimidin-5-yl)boronic acid with a generic aryl bromide.

Causality Behind Experimental Choices
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, commercially

available catalyst for a wide range of Suzuki couplings.[13] Its use circumvents the need for

additional ligands.

Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is

essential for activating the boronic acid and facilitating the transmetalation step in the

catalytic cycle.[1] Cesium carbonate is often more effective for challenging couplings due to

its higher solubility in organic solvents.

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly

used.[1] The water is crucial for dissolving the inorganic base and aiding in the catalytic

cycle.

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will decompose if not

handled under an inert atmosphere (e.g., Nitrogen or Argon).[14] This is critical for achieving

high yields and reproducible results.

Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction

to completion in a reasonable timeframe.[5]

Step-by-Step Methodology
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Suzuki-Miyaura Coupling Workflow

1. Assemble Reagents
(Flask under N₂)

2. Degas Solvent
(3x Vacuum/N₂ cycles)

Add solvent

3. Heat Reaction
(e.g., 90 °C, monitor by TLC/LCMS)

Heat to temp

4. Aqueous Workup
(Dilute, extract with EtOAc)

Reaction complete

5. Purification
(Column Chromatography)

Dry & concentrate

6. Characterization
(NMR, MS)

Isolate pure fractions

Click to download full resolution via product page

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
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Materials:

(2-(Methylamino)pyrimidin-5-yl)boronic acid (1.2 equiv)

Aryl or heteroaryl bromide (1.0 equiv)

Pd(PPh₃)₄ (3-5 mol%)[13]

Potassium Carbonate (K₂CO₃) (2.5 equiv)

1,4-Dioxane (degassed)

Water (degassed)

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl

bromide (1.0 equiv), (2-(Methylamino)pyrimidin-5-yl)boronic acid (1.2 equiv), K₂CO₃ (2.5

equiv), and Pd(PPh₃)₄ (0.05 equiv).

Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon gas.

Repeat this cycle three times to ensure all oxygen is removed.

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1

ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.

Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor at the

desired temperature (e.g., 90-110 °C). Stir vigorously for the duration of the reaction.[5]

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS

until the starting aryl bromide is consumed.

Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl

acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic

layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.[1]
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Purification: Purify the crude residue by flash column chromatography on silica gel to afford

the desired biaryl product.[1]

Safety, Handling, and Storage
Proper handling and storage are paramount to maintain the integrity and reactivity of boronic

acids.

Handling: Handle in a well-ventilated area, preferably within a fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

generating dust.[14][15] The compound is associated with hazard statements H302 (Harmful

if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335

(May cause respiratory irritation).

Storage: Boronic acids are sensitive to moisture and can undergo decomposition

(protodeboronation).[14][15] Store in a tightly sealed container in a cool, dry place.[16] For

long-term stability, refrigeration (below 4°C) under an inert nitrogen atmosphere is strongly

recommended.[14] Anhydrous boronic acids can be hygroscopic and may cake upon

exposure to the atmosphere.[17]

Incompatibilities: Avoid strong oxidizing agents and strong acids.[14]

Conclusion
(2-(Methylamino)pyrimidin-5-yl)boronic acid (CAS 1033745-26-4) is a high-value synthetic

intermediate that empowers medicinal chemists to efficiently access novel chemical matter. Its

utility in Suzuki-Miyaura coupling reactions provides a direct and reliable method for

incorporating the biologically relevant 2-(methylamino)pyrimidine scaffold into drug candidates.

A comprehensive understanding of its properties, reactivity, and handling requirements, as

outlined in this guide, is essential for its effective application in accelerating the discovery of

next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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